molecular formula C26H30O5 B1263104 Lespeflorin G2

Lespeflorin G2

Cat. No.: B1263104
M. Wt: 422.5 g/mol
InChI Key: VFTCTZLSYLIKOO-CPJSRVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds belong to the coumarin family, a class of polyphenolic molecules known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects . Lespeflorin G2 is hypothesized to share mechanistic pathways with its analogs, such as inducing apoptosis in cancer cells or inhibiting tumor angiogenesis, though specific molecular targets require further validation .

Properties

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(6aR,11aR)-9-methoxy-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,8-diol

InChI

InChI=1S/C26H30O5/c1-14(2)6-8-16-10-19-23(12-21(16)27)30-13-20-18-11-22(28)26(29-5)17(9-7-15(3)4)24(18)31-25(19)20/h6-7,10-12,20,25,27-28H,8-9,13H2,1-5H3/t20-,25-/m0/s1

InChI Key

VFTCTZLSYLIKOO-CPJSRVTESA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analog: Lespeflorin L1

Lespeflorin L1, a closely related derivative, was synthesized by Pahari et al. (2016) through modifications of the psoralidin scaffold. Key structural differences between Lespeflorin G2 and L1 may involve substitutions on the coumarin backbone, influencing bioavailability and target affinity. For instance, L1 exhibits a methoxy group at the C-7 position, which enhances its stability in vivo compared to simpler coumarins .

Functional Analog: Psoralidin

Psoralidin, a natural coumarin derivative, shares functional similarities with this compound, particularly in anticancer activity. Both compounds inhibit cancer cell proliferation by modulating the PI3K/AKT and MAPK signaling pathways. However, psoralidin demonstrates higher cytotoxicity in breast cancer models (IC₅₀: 12 μM) compared to Lespeflorin L1 (IC₅₀: 25 μM), suggesting that structural variations significantly impact potency .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Hypothetical) Lespeflorin L1 Psoralidin
Molecular Class Coumarin derivative Coumarin derivative Coumarin
Source Plant-derived (hypothetical) Synthetic Natural (Psoralea spp.)
Anticancer Mechanism Apoptosis induction PI3K/AKT inhibition MAPK inhibition
IC₅₀ (in vitro) ~20 μM (estimated) 25 μM 12 μM
Bioavailability Moderate (predicted) Low High

Research Findings and Pharmacological Insights

Anticancer Efficacy

Studies on Lespeflorin L1 reveal moderate activity against colorectal cancer cells, with apoptosis induction via caspase-3 activation . In contrast, psoralidin’s efficacy is attributed to its dual role in cell cycle arrest and reactive oxygen species (ROS) generation . This compound’s hypothetical profile aligns with these mechanisms but may exhibit improved metabolic stability due to structural optimizations.

Pharmacokinetic Considerations

While pharmacokinetic data for this compound are absent, comparisons with analogs suggest challenges in absorption and half-life. Psoralidin’s high bioavailability stems from its lipophilic nature, whereas Lespeflorin L1’s synthetic modifications reduce hepatic metabolism, extending its half-life . Regulatory guidelines (e.g., FDA drafts on leuprolide acetate) emphasize the need for rigorous bioavailability studies in such compounds .

Critical Analysis of Discrepancies and Limitations

Existing literature highlights variability in efficacy metrics among coumarin derivatives. For example, Ogunwande et al. (2010) reported divergent anticancer activities in Borreria verticillata extracts, underscoring the influence of plant source and extraction methods on compound potency . Additionally, this compound’s hypothetical advantages, such as reduced toxicity, require validation through preclinical models, as emphasized in drug development guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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